molecular formula C17H18O4 B12310260 (4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate

(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate

Cat. No.: B12310260
M. Wt: 286.32 g/mol
InChI Key: DJENQWQXZQCLHL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique tetracyclic structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate involves several steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of (4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate

InChI

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3

InChI Key

DJENQWQXZQCLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C

Origin of Product

United States

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